Isorhamnetin 3-neohesperidoside (CAS 55033-90-4) is a high-value flavonol glycoside characterized by an isorhamnetin aglycone linked to a bulky neohesperidose sugar moiety at the 3-O position. In industrial and laboratory procurement, it serves as a critical analytical reference standard for botanical quality control, a metabolic tracer in pharmacokinetic profiling, and a multi-target active ingredient in dermatological research . The compound exhibits excellent processability, with high solubility in polar organic solvents, and demonstrates quantifiable, dual-action enzymatic inhibition against tyrosinase and xanthine oxidase [1]. These properties make it highly relevant for multiplexed screening workflows and advanced formulation development where precise, reproducible quantitative data is required over generic flavonoid mixtures.
Generic substitution of Isorhamnetin 3-neohesperidoside with its aglycone (isorhamnetin) or structural isomers (such as isorhamnetin-3-O-rutinoside) fundamentally compromises both analytical and biological workflows. In chromatographic QA/QC applications, the specific neohesperidose linkage dictates exact retention times and ionization efficiencies; substituting with a rutinoside isomer invalidates standard curves and mass spectrometry profiling [1]. In biological assays, the bulky sugar moiety drastically alters aqueous bioavailability and cellular uptake kinetics compared to the aglycone. Furthermore, substituting this specific glycoside with common industry standards like arbutin in dermatological assays fails to replicate its distinct dual-mechanism action—specifically, the simultaneous downregulation of MC1R expression and direct tyrosinase inhibition—thereby limiting the scope of advanced melanogenesis research [2].
In comparative dermatological assays, Isorhamnetin 3-neohesperidoside demonstrates significantly higher efficacy in suppressing melanogenesis than the industry standard, arbutin. At a concentration of 8 µM, it inhibited tyrosinase (TYR) activity by 44.42% and reduced melanin content by 38.7% in B16 melanoma cells, while simultaneously downregulating MC1R expression by 33.39% (IC50 = 52.22 µM) [1]. This dual-pathway mechanism provides a statistically significant (P < 0.0001) improvement over arbutin's single-target inhibition.
| Evidence Dimension | Tyrosinase inhibition and melanin reduction |
| Target Compound Data | 44.42% TYR inhibition; 38.7% melanin reduction (at 8 µM) |
| Comparator Or Baseline | Arbutin (Standard baseline) |
| Quantified Difference | Statistically stronger TYR inhibition (P < 0.0001) and distinct MC1R downregulation not present in arbutin |
| Conditions | B16 melanoma cells; dopachrome oxidation assay |
Justifies the procurement of this specific compound over generic arbutin for high-end cosmetic formulation research targeting multi-pathway skin lightening.
The presence of the neohesperidose moiety grants Isorhamnetin 3-neohesperidoside enhanced solubility profiles compared to planar flavonoid aglycones. Commercial datasheets confirm stable solubility in anhydrous DMSO up to 100-250 mg/mL (approx. 160-400 mM) and in ethanol up to 50 mg/mL [REFS-1, REFS-2]. This highly concentrated stock viability prevents premature precipitation during automated liquid handling and serial dilutions, a common failure point when working with less soluble aglycone comparators like pure isorhamnetin.
| Evidence Dimension | Maximum stable solubility in standard assay solvents |
| Target Compound Data | DMSO: >100 mg/mL; Ethanol: 50 mg/mL |
| Comparator Or Baseline | Typical flavonoid aglycones (e.g., Isorhamnetin) |
| Quantified Difference | Orders of magnitude higher solubility in polar organic solvents due to the bulky glycosidic linkage |
| Conditions | Room temperature dissolution in anhydrous DMSO and Ethanol |
Ensures high-concentration stock solution viability without precipitation, optimizing it for automated high-throughput screening and in vivo dosing vehicle preparation.
As a reference material for metabolic and oxidative stress assays, Isorhamnetin 3-neohesperidoside provides highly reproducible, dual-action metrics. In cell-free in vitro assays, it inhibits xanthine oxidase activity with an IC50 of 48.75 μg/mL and scavenges superoxide anions with an IC50 of 30 μg/mL . This predictable, dose-dependent behavior establishes it as a reliable positive control compared to crude botanical extracts, which suffer from batch-to-batch variability in these specific enzymatic pathways.
| Evidence Dimension | Enzyme inhibition and radical scavenging IC50 |
| Target Compound Data | Xanthine Oxidase IC50 = 48.75 μg/mL; Superoxide anion IC50 = 30 μg/mL |
| Comparator Or Baseline | Crude botanical extracts or uncharacterized mixtures |
| Quantified Difference | Delivers precise, quantifiable single-molecule metrics free from matrix interference |
| Conditions | Cell-free in vitro enzymatic and radical scavenging assays |
Validates its procurement as a reliable, dual-purpose positive control in multiplexed antioxidant and anti-hyperuricemia screening workflows.
For Drug Metabolism and Pharmacokinetics (DMPK) studies, pure Isorhamnetin 3-neohesperidoside is essential for mapping intestinal flora degradation pathways. UPLC-Q-TOF/MS analysis demonstrates that it undergoes a precise, stepwise deglycosylation—first to isorhamnetin-3-O-glucoside, then to the aglycone isorhamnetin, and finally demethylated to quercetin[1]. Using this exact pure standard, rather than a mixed botanical extract, allows researchers to unambiguously quantify these metabolic transitions and calculate exact conversion kinetics without confounding baseline noise.
| Evidence Dimension | Metabolic degradation pathway mapping |
| Target Compound Data | Pure Isorhamnetin 3-neohesperidoside standard |
| Comparator Or Baseline | Mixed botanical extracts (e.g., Typhae Pollen) |
| Quantified Difference | Enables exact stoichiometric tracking of the neohesperidoside -> glucoside -> aglycone degradation cascade |
| Conditions | Human intestinal bacteria incubation with UPLC-Q-TOF/MS analysis |
Essential for regulatory-compliant pharmacokinetic profiling and metabolite identification of traditional herbal medicines.
Driven by its distinct retention time and ionization profile, Isorhamnetin 3-neohesperidoside is strictly required for the standardization and quality control of traditional medicines like Typhae Pollen (Pu Huang). It ensures accurate batch-to-batch quantification via HPLC/UPLC, preventing adulteration or substitution with cheaper rutinoside isomers [1].
Leveraging its statistically stronger tyrosinase inhibition and distinct MC1R downregulation compared to arbutin, this compound is a highly suitable candidate for advanced skin-lightening and anti-hyperpigmentation research. It is highly suitable for inclusion in high-end cosmetic formulation prototyping and melanoma-related drug discovery [2].
Because it undergoes a well-documented, stepwise deglycosylation by human intestinal flora, the pure compound serves as a critical tracer in metabolomics. It allows researchers to map the precise pharmacokinetic conversion of flavonol glycosides into their bioavailable aglycones (isorhamnetin and quercetin) using mass spectrometry [3].
Supported by its excellent DMSO solubility and precise IC50 values for xanthine oxidase and superoxide scavenging, it functions as a highly reliable positive control in high-throughput screening panels targeting oxidative stress and hyperuricemia .